molecular formula C17H17NO3 B2840503 Methyl 3-[(2-phenylethyl)carbamoyl]benzoate CAS No. 925159-24-6

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate

Cat. No.: B2840503
CAS No.: 925159-24-6
M. Wt: 283.327
InChI Key: BCCKIIRLHFEWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate is an organic compound with the molecular formula C17H17NO3. It is known for its potential biological activity and diverse applications in scientific research. The compound is characterized by a benzoate ester linked to a phenylethyl carbamoyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate may involve large-scale esterification and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, and carbamoyl derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-phenylethyl)carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-phenylethyl)carbamoyl]butanoate
  • Methyl 3-[(2-phenylethyl)carbamoyl]propanoate
  • Methyl 3-[(2-phenylethyl)carbamoyl]pentanoate

Uniqueness

Methyl 3-[(2-phenylethyl)carbamoyl]benzoate stands out due to its specific ester and carbamoyl groups, which confer unique chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

methyl 3-(2-phenylethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15-9-5-8-14(12-15)16(19)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCKIIRLHFEWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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